Glutaminase 1 Inhibitors: 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl) ethan-1-ol analogues, structurally similar to the compound , demonstrate potential as glutaminase 1 inhibitors for glioblastoma treatment. []
Antimicrobial Agents: Novel 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives exhibited promising antimicrobial activity against various bacterial strains, including M. tuberculosis. []
γ-Aminobutyric Acid(A) Receptor Agonists: Research on 4-(aminomethyl)-1-hydroxypyrazole analogues of muscimol highlights their potential as γ-aminobutyric acid(A) receptor agonists. []
Calcitonin Gene-Related Peptide Receptor Antagonists: Several papers focus on the development of potent and selective calcitonin gene-related peptide receptor antagonists for migraine treatment, including compounds like HTL22562 and BMS-694153. [, ]
Cancer Osaka Thyroid Kinase Inhibitors: Computational studies suggest that 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1Hindazole-6-carbonitrile shows potential as an inhibitor of cancer Osaka thyroid kinase. []
Nicotinamide Phosphoribosyltransferase Activators: 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3) demonstrates cardioprotective effects in diabetic hearts through nicotinamide phosphoribosyltransferase activation. []
Mixed Nociceptin/Orphanin FQ/μ-Opioid Receptor Partial Agonists: SR 16435 exhibits analgesic and rewarding properties in mice by acting as a mixed nociceptin/orphanin FQ/μ-opioid receptor partial agonist. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6